Cas no 1251679-22-7 (N-(3-chlorophenyl)methyl-N-(3,5-difluorophenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide)

N-(3-chlorophenyl)methyl-N-(3,5-difluorophenyl)-1,2,4-triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic organic compound with notable structural and chemical properties. This compound exhibits high purity and stability, making it suitable for various applications in organic synthesis and medicinal chemistry. Its unique triazole and pyridine rings confer distinct reactivity and potential for bioactivity, offering opportunities for research and development in pharmaceuticals and agrochemicals.
N-(3-chlorophenyl)methyl-N-(3,5-difluorophenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide structure
1251679-22-7 structure
商品名:N-(3-chlorophenyl)methyl-N-(3,5-difluorophenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide
CAS番号:1251679-22-7
MF:C19H13ClF2N4O2S
メガワット:434.846928358078
CID:5972111
PubChem ID:49665025

N-(3-chlorophenyl)methyl-N-(3,5-difluorophenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-(3-chlorophenyl)methyl-N-(3,5-difluorophenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide
    • 1251679-22-7
    • N-[(3-chlorophenyl)methyl]-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
    • AKOS021971661
    • CHEMBL4590453
    • N-(3-chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
    • N-(3-chlorobenzyl)-N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
    • F3406-7384
    • VU0624415-1
    • インチ: 1S/C19H13ClF2N4O2S/c20-14-4-1-3-13(7-14)11-26(17-9-15(21)8-16(22)10-17)29(27,28)18-5-2-6-25-12-23-24-19(18)25/h1-10,12H,11H2
    • InChIKey: JBTLVHSQXBCJMX-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)CN(C1C=C(C=C(C=1)F)F)S(C1=CC=CN2C=NN=C21)(=O)=O

計算された属性

  • せいみつぶんしりょう: 434.0415809g/mol
  • どういたいしつりょう: 434.0415809g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 657
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 76Ų

N-(3-chlorophenyl)methyl-N-(3,5-difluorophenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3406-7384-5mg
N-[(3-chlorophenyl)methyl]-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251679-22-7
5mg
$69.0 2023-09-10
Life Chemicals
F3406-7384-15mg
N-[(3-chlorophenyl)methyl]-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251679-22-7
15mg
$89.0 2023-09-10
Life Chemicals
F3406-7384-5μmol
N-[(3-chlorophenyl)methyl]-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251679-22-7
5μmol
$63.0 2023-09-10
Life Chemicals
F3406-7384-50mg
N-[(3-chlorophenyl)methyl]-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251679-22-7
50mg
$160.0 2023-09-10
Life Chemicals
F3406-7384-20mg
N-[(3-chlorophenyl)methyl]-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251679-22-7
20mg
$99.0 2023-09-10
Life Chemicals
F3406-7384-40mg
N-[(3-chlorophenyl)methyl]-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251679-22-7
40mg
$140.0 2023-09-10
Life Chemicals
F3406-7384-2μmol
N-[(3-chlorophenyl)methyl]-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251679-22-7
2μmol
$57.0 2023-09-10
Life Chemicals
F3406-7384-1mg
N-[(3-chlorophenyl)methyl]-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251679-22-7
1mg
$54.0 2023-09-10
Life Chemicals
F3406-7384-100mg
N-[(3-chlorophenyl)methyl]-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251679-22-7
100mg
$248.0 2023-09-10
Life Chemicals
F3406-7384-4mg
N-[(3-chlorophenyl)methyl]-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251679-22-7
4mg
$66.0 2023-09-10

N-(3-chlorophenyl)methyl-N-(3,5-difluorophenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide 関連文献

N-(3-chlorophenyl)methyl-N-(3,5-difluorophenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamideに関する追加情報

Professional Introduction to N-(3-chlorophenyl)methyl-N-(3,5-difluorophenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide (CAS No. 1251679-22-7)

N-(3-chlorophenyl)methyl-N-(3,5-difluorophenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1251679-22-7, represents a novel molecular entity with a unique structural framework that combines several pharmacophoric elements. The presence of both chloro and fluoro substituents in its aromatic rings, along with the sulfonamide functional group and a triazolopyridine core, suggests potential biological activity and makes it an intriguing subject for further investigation.

The structural complexity of N-(3-chlorophenyl)methyl-N-(3,5-difluorophenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide positions it as a candidate for development into therapeutic agents. The triazolopyridine scaffold is particularly noteworthy, as it has been increasingly recognized for its role in various bioactive molecules. This heterocyclic system not only contributes to the compound's stability but also offers opportunities for selective interactions with biological targets.

The sulfonamide moiety is another key feature of this compound. Sulfonamides are well-documented in medicinal chemistry for their versatility and efficacy as pharmacological tools. They can act as inhibitors of enzymes and receptors, making them valuable in the treatment of a wide range of diseases. The specific positioning of the sulfonamide group in N-(3-chlorophenyl)methyl-N-(3,5-difluorophenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide suggests potential interactions with biological systems that warrant further exploration.

In recent years, there has been a surge in research focused on developing new scaffolds for drug discovery. The combination of chloro and fluoro substituents in this compound is particularly interesting from a synthetic chemistry perspective. These groups are known to enhance metabolic stability and binding affinity, which are critical factors in drug design. The presence of these substituents may contribute to the compound's pharmacokinetic profile and overall efficacy.

The triazolopyridine core of N-(3-chlorophenyl)methyl-N-(3,5-difluorophenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide has been the subject of several recent studies. Researchers have been exploring its potential as a scaffold for kinase inhibitors, particularly those targeting cancer-related pathways. The unique electronic properties of this heterocycle allow for selective binding to specific enzymes, making it a promising candidate for therapeutic intervention.

The sulfonamide group also plays a crucial role in modulating the biological activity of this compound. Studies have shown that sulfonamides can interact with various biological targets through hydrogen bonding and other non-covalent interactions. This versatility makes them valuable tools in drug design. In N-(3-chlorophenyl)methyl-N-(3,5-difluorophenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide, the sulfonamide group is strategically positioned to interact with potential biological targets while maintaining structural integrity.

The synthesis of N-(3-chlorophenyl)methyl-N-(3,5-difluorophenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide presents unique challenges due to its complex structure. However, recent advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in assembling the triazolopyridine core and introducing the necessary substituents.

The potential applications of this compound are vast and span across multiple therapeutic areas. Its structural features suggest activity against various diseases, including cancer、infectious diseases, and inflammatory conditions. The ability to modulate biological pathways through targeted interactions makes N-(3-chlorophenyl)methyl-N-(3,5-difluorophenyl) -1,2,4triazolo

In conclusion, N-(

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